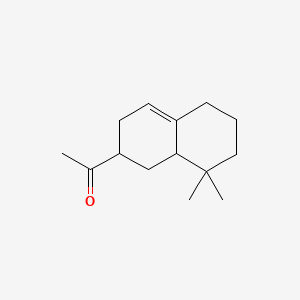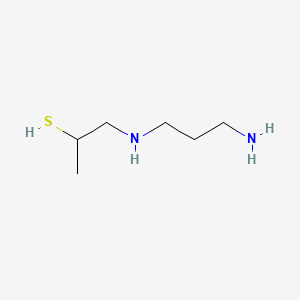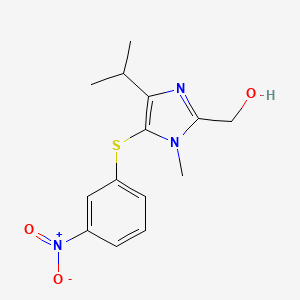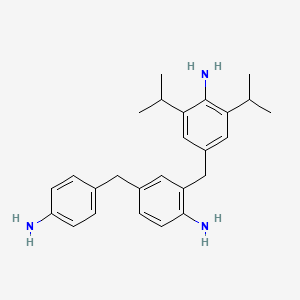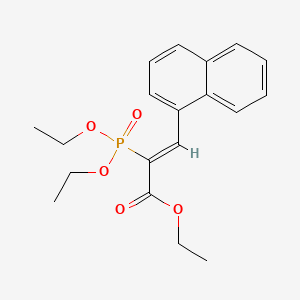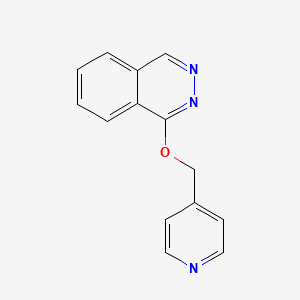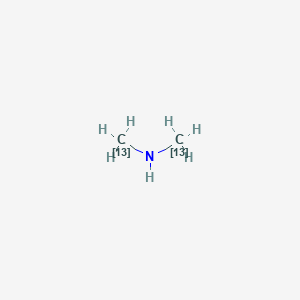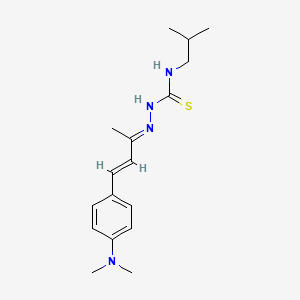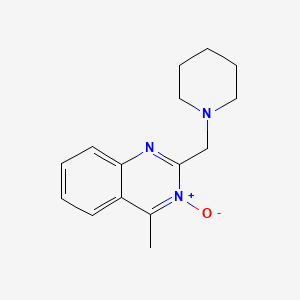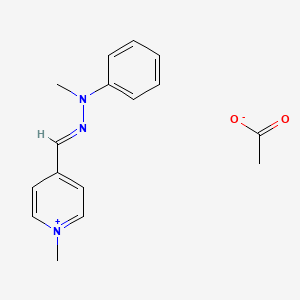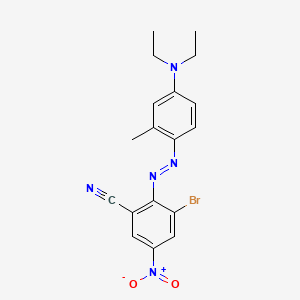
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a diethylamino group, a nitro group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the diazotization of 4-(diethylamino)-o-toluidine followed by azo coupling with 3-bromo-5-nitrobenzonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the azo and diethylamino functionalities.
2-Bromo-4-nitrotoluene: Similar in having bromine and nitro groups but differs in the position of substituents and absence of the azo group.
4-(Diethylamino)-2-nitrobenzene: Contains the diethylamino and nitro groups but lacks the bromine and azo functionalities.
Uniqueness
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azo group, in particular, allows for unique interactions and transformations that are not possible with simpler analogs.
Propriétés
Numéro CAS |
93805-39-1 |
|---|---|
Formule moléculaire |
C18H18BrN5O2 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
3-bromo-2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C18H18BrN5O2/c1-4-23(5-2)14-6-7-17(12(3)8-14)21-22-18-13(11-20)9-15(24(25)26)10-16(18)19/h6-10H,4-5H2,1-3H3 |
Clé InChI |
LERADLVSVWXSST-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



